2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide
Overview
Description
2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, an ethyl group, and a methyl-pyrrolidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, ethylamine, and 1-methylpyrrolidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or solvents to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Nucleophiles: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide oxides, while reduction may produce N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-ethylamine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological systems, including its potential as a ligand for receptors or enzymes.
Medicine: Research may explore its potential therapeutic effects, such as its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-ethylacetamide: Lacks the pyrrolidinyl group, making it less complex.
N-Ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide: Lacks the chloro group, which may affect its reactivity.
2-Chloro-N-(1-methyl-pyrrolidin-3-yl)-acetamide: Lacks the ethyl group, altering its chemical properties.
Uniqueness
2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is unique due to the presence of all three functional groups (chloro, ethyl, and methyl-pyrrolidinyl) in its structure. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(1-methylpyrrolidin-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPKGEJKIGCLCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201063 | |
Record name | Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353976-70-1 | |
Record name | Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353976-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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